TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE
Description
Properties
CAS No. |
1445951-43-8 |
|---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
Chemical Identity
TERT-BUTYL 4-HYDROXYHEXAHYDRO-1H-ISOINDOLE-2(3H)-CARBOXYLATE, also known by its CAS number 1445951-13-2, is a compound with the molecular formula and a molar mass of approximately 241.32 g/mol. This compound belongs to the isoindole family, which is known for various biological activities.
Structure
The structural formula of this compound features a hexahydroisoindole core with a tert-butyl group and a hydroxyl functional group, contributing to its unique chemical properties.
Research indicates that this compound exhibits biological activities through interactions with various biological pathways. Its mechanism is primarily linked to its ability to modulate enzyme activity and influence signaling pathways associated with cellular proliferation and apoptosis.
Pharmacological Properties
The compound has been investigated for its potential pharmacological effects, including:
- Antioxidant Activity : Exhibits significant free radical scavenging properties, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage, making it a candidate for further research in neurodegenerative disorders.
Case Studies and Research Findings
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays, showing a significant reduction in free radicals compared to control groups.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
- Neuroprotection in vitro : In cultured neuronal cells exposed to neurotoxic agents, treatment with this compound led to improved cell viability and reduced markers of apoptosis.
Data Table of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH/ABTS Assays | Significant free radical scavenging |
| Anti-inflammatory | Cytokine Measurement | Reduced TNF-alpha and IL-6 levels |
| Neuroprotection | Neuronal Cell Culture | Increased cell viability under stress |
Comparison with Similar Compounds
Table 1. Structural Comparison of Analogous Compounds
- Hexahydroisoindole vs. Tetrahydroisoquinoline (12b): The target’s saturated bicyclic system reduces aromatic interactions compared to 12b’s tetrahydroisoquinoline core. The hydroxyl group in the target may engage in stronger hydrogen bonding than 12b’s tetrazole, which acts as a carboxylic acid bioisostere .
- Oxo vs.
- Indole vs.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound likely enhances aqueous solubility compared to the lipophilic tert-butyl and dimethoxy groups in 5g .
- NMR Profiles: The tert-butyl group in all analogs resonates near δ 1.5 in $ ^1H $-NMR. The target’s hydroxyl proton may appear as a broad singlet (δ 1–5), whereas 12b’s tetrazole protons are deshielded (δ 8.0–8.2) .
- Molecular Weight: The target’s molecular weight is expected to be lower than 5g (391.24 g/mol) due to the absence of bulky substituents .
Preparation Methods
Cyclization of Amino Alcohol Precursors
Amino alcohols such as 4-aminocyclohexanol undergo acid- or base-catalyzed cyclization to form the bicyclic structure. For example, treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene induces dehydration and ring closure, yielding the hexahydroisoindole framework.
Diels-Alder Approach
Cyclohexene derivatives participate in Diels-Alder reactions with dienophiles like maleic anhydride to generate fused bicyclic intermediates. Subsequent hydrogenation (H₂/Pd-C) saturates the rings, producing the hexahydroisoindole core.
Table 1: Comparison of Cyclization Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Amino Alcohol Cyclization | 4-Aminocyclohexanol | p-TsOH, toluene, reflux | 65–72 |
| Diels-Alder Reaction | Cyclohexene + Maleic Anhydride | Heat, 120°C | 58–63 |
Step 2: Introduction of the Hydroxy Group
The 4-hydroxy moiety is introduced post-cyclization through two principal methods:
Epoxidation and Ring-Opening
-
Epoxidation : Treating the unsaturated hexahydroisoindole with m-chloroperbenzoic acid (m-CPBA) forms an epoxide at the 4,5-position.
-
Acid-Catalyzed Hydrolysis : The epoxide reacts with aqueous HCl, opening regioselectively to yield the trans-diol. Selective oxidation of one hydroxyl group (e.g., with Dess-Martin periodinane) followed by reduction (NaBH₄) isolates the 4-hydroxy derivative.
Direct Hydroxylation
Osmium tetroxide (OsO₄) catalyzes the syn-dihydroxylation of double bonds in the hexahydroisoindole core. Subsequent Barton-McCombie deoxygenation removes redundant hydroxyl groups, leaving the 4-hydroxy configuration.
Step 3: Esterification to Introduce the tert-Butyl Carbamate Group
The secondary amine is protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:
-
Reaction Conditions : The amine is dissolved in dichloromethane (DCM) with triethylamine (TEA) as a base. Boc₂O is added dropwise at 0°C, and the mixture stirs overnight at room temperature.
-
Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate) to isolate the Boc-protected carbamate.
Key Parameters:
Industrial Production Considerations
Scale-up introduces challenges in exotherm management and solvent recovery. Modern facilities employ:
-
Continuous Flow Reactors : Enhance heat dissipation during cyclization and hydroxylation steps.
-
Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in cyclization, reducing environmental impact.
-
Catalyst Recycling : Immobilized OsO₄ on silica minimizes heavy metal waste in hydroxylation.
Comparison of Synthetic Methods
| Metric | Laboratory-Scale (Batch) | Industrial-Scale (Continuous Flow) |
|---|---|---|
| Cyclization Yield | 65–72% | 78–85% |
| Hydroxylation Time | 12–24 h | 2–4 h |
| Boc Protection Purity | 90–95% | 97–99% |
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR identifies stereocenters; compare coupling constants (e.g., J values for axial vs. equatorial protons in the hexahydroisoindole ring) .
- HPLC-MS : Reverse-phase HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers, while high-resolution MS confirms molecular weight (e.g., expected MW 240.35; ).
- X-ray Crystallography : Definitive proof of stereochemistry via SHELX-refined structures ().
How do pH and temperature extremes affect the stability of this compound, and what degradation products form?
Q. Advanced Research Focus
- Stability Profile : The compound is stable under standard lab conditions but degrades in acidic (pH < 3) or basic (pH > 10) environments. Heating above 80°C accelerates decomposition .
- Degradation Pathways :
- Acidic conditions: Cleavage of the Boc group yields 4-hydroxyhexahydro-1H-isoindole.
- Basic conditions: Hydrolysis of the ester moiety forms carboxylic acid derivatives.
- Analytical Validation : Monitor degradation via TLC (Rf shifts) and LC-MS to identify byproducts .
How can contradictions in reported biological activity data for this compound be resolved?
Advanced Research Focus
Discrepancies often arise from impurities or stereochemical variability. Mitigation strategies include:
- Batch Reproducibility : Ensure synthetic consistency using QC tools like HPLC (≥95% purity; ).
- Enantiomer-Specific Assays : Test isolated (3aR,7aS) vs. (3aS,7aR) forms in biological models (e.g., enzyme inhibition assays) .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., tert-butyl 4-aminohexahydroisoindole derivatives; ) to identify structure-activity trends .
What computational methods are suitable for modeling this compound’s interactions with biological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to enzymes/receptors. Prioritize targets based on isoindole derivatives’ known affinities (e.g., serotonin receptors) .
- MD Simulations : GROMACS or AMBER can simulate stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Develop models correlating substituent effects (e.g., hydroxyl vs. amino groups) with activity .
How does this compound compare to structurally related isoindole derivatives in terms of synthetic accessibility and pharmacological potential?
Q. Basic Research Focus
Hydroxyl derivatives offer balanced reactivity for further functionalization (e.g., glycosylation for prodrug design) .
What strategies can be employed to resolve racemic mixtures of this compound during synthesis?
Q. Advanced Research Focus
- Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of ester intermediates .
- Chromatographic Separation : Preparative SFC (supercritical fluid chromatography) with cellulose-based columns achieves >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
